1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state under standard conditions .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various organic chemistry reactions, such as condensation, substitution, or redox reactions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing structurally complex and biologically significant compounds. A review by Parmar et al. (2023) highlights the use of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review spans synthetic pathways from 1992 to 2022, emphasizing the development of lead molecules using catalytic applications (Parmar, Vala, & Patel, 2023).
Supramolecular Chemistry
Calixpyrrole scaffolds have been investigated for their potential in forming supramolecular capsules, as described by Ballester (2011). These capsules, derived from the self-assembly of calix[4]pyrrole components, highlight the versatility of pyrrole derivatives in designing molecular structures with potential applications in drug delivery and molecular recognition (Ballester, 2011).
Heterocyclic Compound Synthesis
Enaminoketones and their cyclic derivatives serve as versatile intermediates in the synthesis of heterocycles and natural products. Negri, Kascheres, and Kascheres (2004) review the significance of enaminoketones in synthetic chemistry, emphasizing their role in constructing pyridine, pyrimidine, and pyrrole derivatives. These compounds are essential for developing biologically active molecules, underscoring the importance of pyrrolidinone derivatives in medicinal chemistry (Negri, Kascheres, & Kascheres, 2004).
Material Science Applications
In material science, poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials have seen significant advancements. Yue and Xu (2012) present a mini-review on PEDOT-based thermoelectric materials, highlighting their potential in electronic device applications due to their high conductivity, transparency, and thermal stability. The review suggests that PEDOT-based materials could play a crucial role in the future of organic electronics (Yue & Xu, 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-isocyanatopyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-12(5-10(9)2)15-7-11(14-8-16)6-13(15)17/h3-5,11H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCMBVVLWSFYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)N=C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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